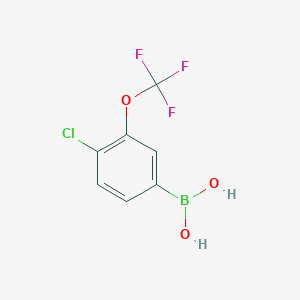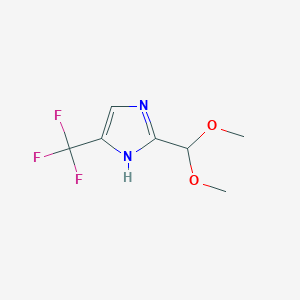
2,8-Dibromo-4-methylquinoline
Overview
Description
“2,8-Dibromo-4-methylquinoline” is a chemical compound with the empirical formula C10H7Br2N . It has a molecular weight of 300.98 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 2,8-Dibromo-4-methylquinoline consists of a quinoline core with bromine atoms at the 2 and 8 positions and a methyl group at the 4 position . The SMILES string for this compound is Cc1cc(Br)c2cccc(Br)c2n1 .
Physical And Chemical Properties Analysis
2,8-Dibromo-4-methylquinoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Scientific Research Applications
Synthesis and Characterization of Metal Complexes
One notable application of 2,8-Dibromo-4-methylquinoline derivatives involves the synthesis and characterization of metal complexes. For instance, the creation of divalent transition metal complexes with 8-hydroxyquinoline derivatives, showcasing their potential in spectroscopic characterization and thermal studies. These complexes have been evaluated for their in vitro antimicrobial activity against various strains of bacteria and fungi, indicating their relevance in pharmacological research due to their broad antimicrobial properties (K. Patel & H. S. Patel, 2017).
Alzheimer's Disease Treatment
Another significant area of application is in Alzheimer's disease treatment, where 2,8-Dibromo-4-methylquinoline analogs, such as 8-hydroxyquinolines, have been investigated. These compounds demonstrate potential for disaggregating metal-enriched amyloid plaques, inhibiting redox chemistry associated with the disease, and showing neuroprotective and neuroregenerative effects in animal models. This highlights the therapeutic potential of these compounds in managing Alzheimer's disease and possibly other neurodegenerative disorders (V. Kenche et al., 2013).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on 8-aminoquinoline derivatives, including 2,8-Dibromo-4-methylquinoline, for the selective detection of metal ions, is another crucial application. These chemosensors exhibit high sensitivity and specificity for ions like Zn2+ and Al3+, making them suitable for biological and environmental monitoring. The ability of these chemosensors to detect metal ions within cells suggests their utility in biomedical diagnostics and research (Pravat Ghorai et al., 2020).
Corrosion Inhibition
Moreover, derivatives of 2,8-Dibromo-4-methylquinoline, specifically 8-hydroxyquinoline derivatives, have been synthesized and assessed as corrosion inhibitors for metals. These compounds exhibit high inhibition efficiency, suggesting their potential in protecting metals from corrosion in various industrial applications. The study of these compounds encompasses electrochemical, surface morphological, and theoretical studies, showcasing their effectiveness in corrosion protection (M. Rbaa et al., 2019).
Antimicrobial and Anticancer Properties
Lastly, the exploration of 2,8-Dibromo-4-methylquinoline and its analogs for antimicrobial and anticancer properties underlines its importance in medicinal chemistry. Studies have demonstrated the capability of these compounds to inhibit the growth of various cancer cells and bacteria, making them promising candidates for the development of new therapeutic agents. This research includes the investigation of structure-activity relationships, providing insights into designing more effective and selective drugs (Haythem A. Saadeh et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
properties
IUPAC Name |
2,8-dibromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLMSFRCLUMLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



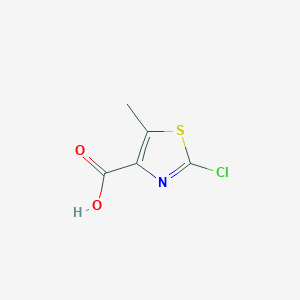
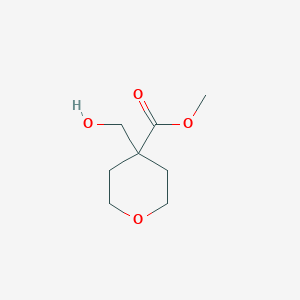
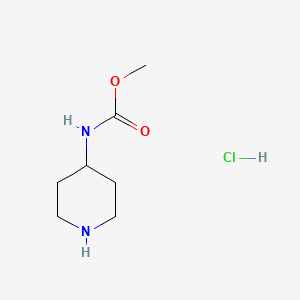
![5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1530557.png)
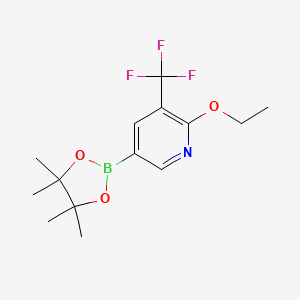
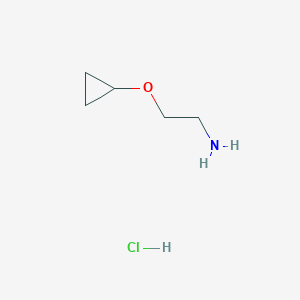

![methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1530566.png)

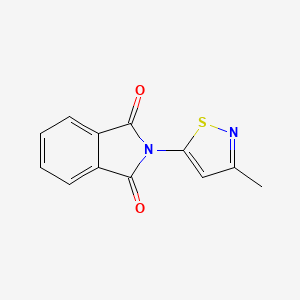
![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B1530569.png)
